Methanol, (2-methoxyethoxy)-
Overview
Description
Mechanism of Action
Target of Action
Methanol, (2-methoxyethoxy)-, also known under trade names Methyl carbitol, is primarily used as an industrial solvent and as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid . The primary targets of this compound are therefore the systems and processes where it is used as a solvent or an additive.
Mode of Action
In the context of its use as a fuel system icing inhibitor, it may function by lowering the freezing point of water, thereby preventing the formation of ice in fuel systems .
Biochemical Pathways
For instance, methanol can be oxidized to CO2 by dissimilation or enter the carbon metabolic pathways and converted into chemicals via certain assimilation pathways .
Result of Action
The molecular and cellular effects of Methanol, (2-methoxyethoxy)- are largely dependent on its application. As a solvent, it can facilitate the dissolution and dispersion of other substances. As a fuel system icing inhibitor, it can prevent ice formation, thereby maintaining the efficiency and functionality of fuel systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol, (2-methoxyethoxy)-, can be synthesized by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . Another method involves the deprotonation of an alcohol with a non-nucleophilic base such as N,N-diisopropylethylamine in dichloromethane, followed by the addition of 2-methoxyethoxymethyl chloride .
Industrial Production Methods
Industrial production of methanol, (2-methoxyethoxy)-, typically involves the reaction of ethylene oxide with methanol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methanol, (2-methoxyethoxy)-, undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxyethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, simpler alcohols, and various substituted ethers .
Scientific Research Applications
Methanol, (2-methoxyethoxy)-, has a wide range of applications in scientific research:
Biology: It is used in the preparation of biological samples and as a solvent for various biological reagents.
Comparison with Similar Compounds
Methanol, (2-methoxyethoxy)-, is part of the glycol ether family, which includes compounds like ethylene glycol monomethyl ether and diethylene glycol monomethyl ether. Compared to these similar compounds, methanol, (2-methoxyethoxy)-, has a higher boiling point and lower vapor pressure, making it suitable for high-temperature applications . Its unique structure, combining both hydrophilic and lipophilic properties, makes it a versatile solvent for a wide range of applications .
List of Similar Compounds
- Ethylene glycol monomethyl ether
- Diethylene glycol monomethyl ether
- Triethylene glycol monomethyl ether
Properties
IUPAC Name |
2-methoxyethoxymethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c1-6-2-3-7-4-5/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPRALRROOFHFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595820 | |
Record name | (2-Methoxyethoxy)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67796-27-4 | |
Record name | (2-Methoxyethoxy)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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